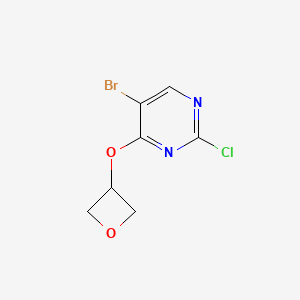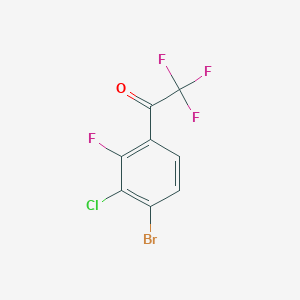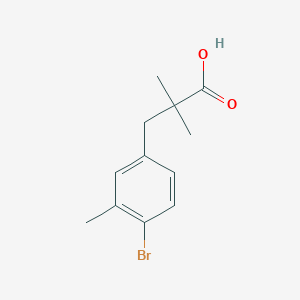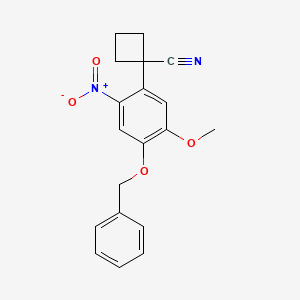
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile
Vue d'ensemble
Description
The compound is a complex organic molecule that contains functional groups such as benzyloxy, methoxy, nitrophenyl, and cyclobutanecarbonitrile . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving processes like O-benzylation, bromination, and reduction . The exact synthesis route would depend on the specific structure and functional groups present in the compound.Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various analytical techniques . The presence of multiple functional groups suggests that the compound could have a complex molecular structure with interesting chemical properties.Chemical Reactions Analysis
Compounds with similar functional groups can undergo a range of chemical reactions . Understanding these reactions can provide insights into the chemical behavior and potential applications of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups . Detailed analysis of these properties requires experimental data, which is not available for this compound.Applications De Recherche Scientifique
Catalytic Synthesis Applications
Palladium(0)-catalyzed reactions have been employed for the synthesis of complex organic compounds, such as 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from various substituted benzene-1,2-diols. These reactions involve tandem allylic substitution reactions and can produce chiral compounds with significant enantioselectivity in certain cases, using chiral phosphanes like BINAP (Massacret et al., 1999).
Organic Synthesis
The synthesis of Gefitinib, an important pharmaceutical compound, involved converting 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of benzamide and benzonitrile derivatives. This process includes steps like transfer hydrogenation catalyzed by Pd/C and transformations in the presence of DMF and phosphoric chloride, showcasing the compound's role in complex organic synthesis (Jin et al., 2005).
Synthetic Methodologies
Research into the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton highlighted the reductive cyclization of ethyl 2-nitrophenyl oxalate and its derivatives. These studies provide insights into synthetic strategies that might be applicable to similar compounds (Hartenstein & Sicker, 1993).
Corrosion Inhibition Studies
Research into 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles has shown that these compounds can be effective corrosion inhibitors for mild steel in acidic environments. This suggests that similar nitro-substituted compounds could have applications in protecting metals from corrosion (Verma et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-17-10-15(19(13-20)8-5-9-19)16(21(22)23)11-18(17)25-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDFBIZZMXIAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2(CCC2)C#N)[N+](=O)[O-])OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

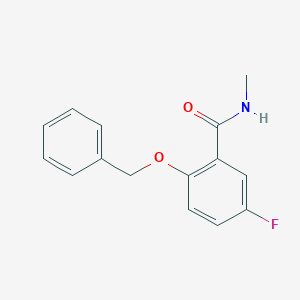
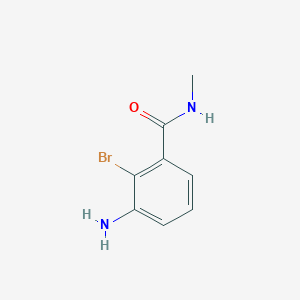
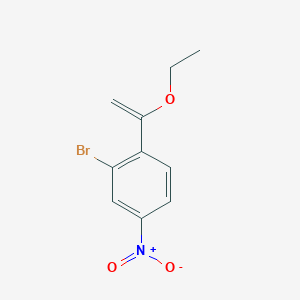
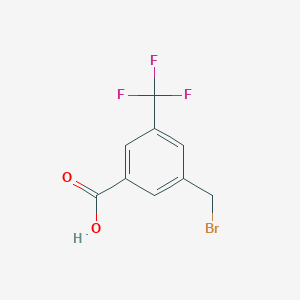
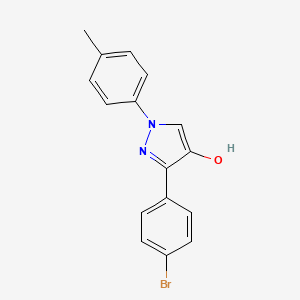
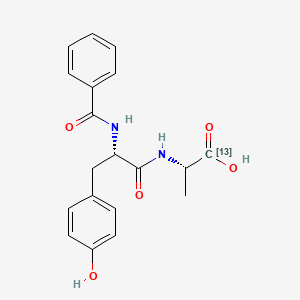
![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)
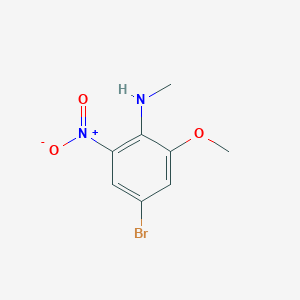
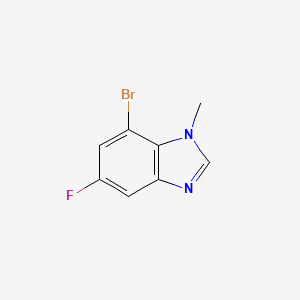
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)

